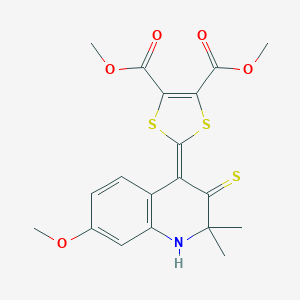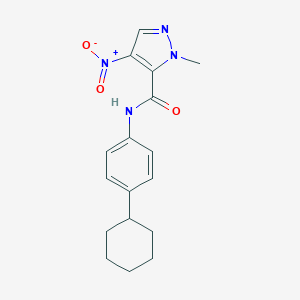
dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO5S3 and its molecular weight is 437.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Applications and Analogues
Research on antioxidants similar to the query compound focuses on their efficacy in protecting valuable polyunsaturated fatty acids in fish meal, preventing spontaneous combustion due to the high degree of unsaturation of residual lipids in fish meals. Ethoxyquin (EQ) and its analogues, including methoxyquin, have been extensively studied for their antioxidant properties. These studies reveal that only specific analogues can compete with EQ in terms of efficacy and cost-effectiveness, highlighting the importance of molecular structure in antioxidant functionality. The conversion of EQ into potent antioxidants through oxidation in fish meal further underlines the role of structural analogues in enhancing antioxidant capacity (de Koning, 2002).
Organic Optoelectronics and OLEDs
The development of organic optoelectronics has benefited from the exploration of compounds with specific electronic structures, such as the BODIPY-based materials for OLED applications. The structural design and synthesis of these materials demonstrate the potential for 'metal-free' infrared emitters, highlighting the importance of the core structure in determining the electronic and photophysical properties of the materials. This research underlines the broader applicability of structurally unique compounds in developing advanced materials for electronic and photonic devices (Squeo & Pasini, 2020).
Pharmaceutical Impurities and Synthesis
In pharmaceutical research, the synthesis of complex molecules like omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors are critical. This includes exploring novel synthesis methods and understanding the formation of various impurities, which is crucial for developing safer and more effective medications. The detailed study of pharmaceutical impurities and the synthesis process offers insights into the complexities of drug development and the importance of precise molecular modifications (Saini et al., 2019).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives showcases the application of specific catalysts and chemical processes to transform renewable resources into industrial chemicals. This research highlights the potential of biomass as an alternative feedstock for the chemical industry, emphasizing the role of molecular structures in facilitating efficient conversion processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
dimethyl 2-(7-methoxy-2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-19(2)15(26)12(10-7-6-9(23-3)8-11(10)20-19)18-27-13(16(21)24-4)14(28-18)17(22)25-5/h6-8,20H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKADDHHXVDBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107383 |
Source


|
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296272-63-4 |
Source


|
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296272-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl 2-(2,3-dihydro-7-methoxy-2,2-dimethyl-3-thioxo-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dimethoxybenzaldehyde [2-(benzylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B416473.png)
![N-benzyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416474.png)
![2-(4-chlorophenyl)-4-({[4'-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416475.png)
![3-Bromo-2-(morpholin-4-ylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B416480.png)
![N-benzyl-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416481.png)
![N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416483.png)
![Diethyl 5-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416485.png)
![3-chloro-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416488.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416489.png)
![Diethyl 5-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416490.png)
![N-benzyl-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416491.png)
![Isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B416492.png)


